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molecular formula C10H9NO3 B8764166 5-Formyl-2,3-dimethoxybenzonitrile

5-Formyl-2,3-dimethoxybenzonitrile

Cat. No. B8764166
M. Wt: 191.18 g/mol
InChI Key: MBSQQVBEWZOIJB-UHFFFAOYSA-N
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Patent
US05639782

Procedure details

3,4-dimethoxy-5-iodobenzaldehyde (41) (FIG. 22) (4.40 g, 15.07 mmole), copper cyanide (13.5 g, 150.7 mmole) and dry DMF (45 ml) were stirred under an argon atmosphere for 18 hours at 140° C. The reaction was cooled to room temperature, filtered through celite, and the filtrate concentrated to an oil in vacuo. The dark brown oil was purified through a short flash silica column using 11 hexane/ethyl acetate as eluent to yield 2.87 g (69%) of a white solid.
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Yield
69%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9](I)[C:10]=1[O:11][CH3:12])[CH:6]=[O:7].[Cu](C#N)[C:15]#[N:16]>CN(C=O)C>[C:15]([C:9]1[C:10]([O:11][CH3:12])=[C:3]([O:2][CH3:1])[CH:4]=[C:5]([CH:8]=1)[CH:6]=[O:7])#[N:16]

Inputs

Step One
Name
Quantity
4.4 g
Type
reactant
Smiles
COC=1C=C(C=O)C=C(C1OC)I
Name
Quantity
13.5 g
Type
reactant
Smiles
[Cu](C#N)C#N
Name
Quantity
45 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated to an oil in vacuo
CUSTOM
Type
CUSTOM
Details
The dark brown oil was purified through a short flash silica column

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C(=C(C=C(C=O)C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.87 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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